Benzyl cyanoacetate

Lipophilicity LogP Membrane Permeability

Benzyl cyanoacetate (CAS 14447-18-8) is a uniquely reactive cyanoacetate ester whose benzyl moiety enables transformations impossible with methyl or ethyl analogs. It is the critical intermediate for trimethoprim-class 2,4-diamino-5-benzylpyrimidines via the benzyl cyanoacetal route, participates in Pd-catalyzed decarboxylative benzylation through Pd-π-benzyl complex formation, and serves as a moderately lipophilic (LogP ~1.64) rigid aromatic PROTAC linker. Supplied as a low-melting solid (mp 29–31°C) for accurate weighing and automated dispensing, eliminating the volatility issues of liquid cyanoacetates. Choose benzyl cyanoacetate when the benzyl ester's unique reactivity, steric, and electronic profile is essential for your synthesis or scale-up.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 14447-18-8
Cat. No. B083049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl cyanoacetate
CAS14447-18-8
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC#N
InChIInChI=1S/C10H9NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6,8H2
InChIKeyRCUIWQWWDLZNMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Cyanoacetate (CAS 14447-18-8): Procurement-Grade Evidence for Scientific Selection


Benzyl cyanoacetate (CAS 14447-18-8) is a cyanoacetate ester featuring a benzyl alcohol moiety esterified with cyanoacetic acid. It possesses a molecular weight of 175.18 g/mol, a density of 1.144 g/mL at 25°C, and a predicted LogP of approximately 1.64, indicating moderate lipophilicity [1]. This compound is a versatile intermediate in organic synthesis, utilized in Knoevenagel condensations, Michael additions, and as a PROTAC linker in targeted protein degradation research . It is commercially available with a typical purity of 97% .

Benzyl Cyanoacetate Procurement: Why Generic Cyanoacetate Substitution Compromises Experimental Outcomes


Cyanoacetate esters are not interchangeable due to significant variations in physicochemical properties and reactivity profiles conferred by their ester alkyl/aryl groups. Benzyl cyanoacetate exhibits distinct lipophilicity, melting point, and steric/electronic characteristics compared to its methyl, ethyl, and tert-butyl analogs [1]. These differences critically influence reaction kinetics, product selectivity, and compound handling in both small-scale research and large-scale manufacturing. Substituting benzyl cyanoacetate with a different cyanoacetate can lead to altered reaction rates, reduced yields, or failure to achieve the desired synthetic transformation, as detailed in the quantitative evidence below [2].

Benzyl Cyanoacetate (CAS 14447-18-8): Quantified Differentiation Against Cyanoacetate Analogs


Lipophilicity Advantage of Benzyl Cyanoacetate Over Methyl and Ethyl Analogs

Benzyl cyanoacetate exhibits substantially higher lipophilicity compared to methyl and ethyl cyanoacetate, as quantified by its predicted octanol-water partition coefficient (LogP). The benzyl ester's LogP value of approximately 1.64 [1] is significantly greater than that of ethyl cyanoacetate (LogP ~0.06) and methyl cyanoacetate (LogP ~-0.47) . This difference of >1.5 log units translates to a roughly 30-fold higher partition into lipid phases.

Lipophilicity LogP Membrane Permeability Drug Design

Physical State and Handling: Benzyl Cyanoacetate as a Low-Melting Solid vs. Liquid Analogs

Benzyl cyanoacetate is a low-melting solid with a melting point range of 29-31°C , in contrast to ethyl cyanoacetate (mp -22°C) [1] and methyl cyanoacetate (mp -13°C) [2], which are liquids at room temperature. This difference in physical state can simplify weighing, storage, and purification for certain synthetic protocols.

Physical Properties Melting Point Solid Handling Formulation

Distinctive Boiling Point Profile for Distillation and Purification Strategies

Benzyl cyanoacetate exhibits a boiling point of 115-125 °C at 0.3 mmHg , which is substantially lower than the boiling points of ethyl cyanoacetate (208-210 °C at 760 mmHg) [1] and methyl cyanoacetate (204-207 °C at 760 mmHg) [2] under atmospheric pressure. Under reduced pressure, benzyl cyanoacetate can be distilled at temperatures compatible with thermally sensitive compounds, offering a distinct purification advantage.

Distillation Boiling Point Purification Process Chemistry

Critical Intermediate in the Synthesis of Trimethoprim, a High-Value Antibacterial

Benzyl cyanoacetate serves as a key precursor to benzyl cyanoacetals, which are explicitly claimed as the most preferred intermediates for the synthesis of 2,4-diamino-5-benzylpyrimidines, including the blockbuster antibacterial drug trimethoprim [1]. This established industrial route highlights the unique utility of the benzyl ester in constructing the benzylpyrimidine pharmacophore, a role not generally applicable to simpler alkyl cyanoacetates due to the lack of the essential benzyl group.

Trimethoprim Antibacterial Pyrimidine Synthesis Pharmaceutical Intermediate

Enabling Decarboxylative Benzylation via In Situ Pd-π-Benzyl Complex Formation

Benzyl cyanoacetate uniquely undergoes oxidative addition to Pd(0) to form a Pd-π-benzyl complex, which then undergoes decarboxylative coupling with metallated nitriles to achieve benzylation [1]. This reactivity is specific to benzyl esters and is not observed with alkyl cyanoacetates like methyl or ethyl, which lack the π-benzyl ligand capable of stabilizing the palladium intermediate. The reaction yields benzylated nitriles under mild conditions, demonstrating a distinct synthetic capability.

Decarboxylative Coupling Palladium Catalysis C-C Bond Formation Nitrile Alkylation

Use as a PROTAC Linker: Benzyl Group Imparts Specific Lipophilicity and Rigidity

Benzyl cyanoacetate is commercially offered as a PROTAC (Proteolysis Targeting Chimera) linker . The benzyl group contributes a defined, rigid aromatic spacer with a LogP of approximately 1.64 [1], which is distinct from the more flexible and hydrophilic PEG-based or alkyl linkers. While other cyanoacetate esters could theoretically serve as linkers, the specific lipophilicity and rigidity of the benzyl moiety offer a unique balance of properties for optimizing ternary complex formation and cellular permeability in degrader molecules.

PROTAC Targeted Protein Degradation Linker Chemistry Chemical Biology

Benzyl Cyanoacetate (CAS 14447-18-8): Evidence-Based Application Scenarios for Informed Procurement


Synthesis of Trimethoprim and Related Antibacterial Pyrimidines

Procure benzyl cyanoacetate when developing or scaling up processes for trimethoprim or its analogs. The compound is a critical intermediate in the benzyl cyanoacetal route to 2,4-diamino-5-benzylpyrimidines [1]. This established industrial pathway relies on the unique reactivity of the benzyl ester to install the requisite benzylpyrimidine core, a transformation not feasible with methyl or ethyl cyanoacetate.

Palladium-Catalyzed Decarboxylative Benzylation Reactions

Utilize benzyl cyanoacetate in Pd-catalyzed decarboxylative coupling reactions to generate α-benzylated nitriles [2]. The ability to form a Pd-π-benzyl complex is specific to benzyl esters, enabling a mild and efficient benzylation method. This application is particularly relevant for medicinal chemistry programs seeking to introduce benzyl groups onto nitrile-containing scaffolds.

Design and Synthesis of PROTAC Degraders

Select benzyl cyanoacetate as a PROTAC linker when a moderately lipophilic (LogP ~1.64), rigid aromatic spacer is required [3]. The benzyl moiety provides distinct conformational and permeability characteristics compared to flexible alkyl or PEG linkers, potentially influencing ternary complex formation and cellular activity of the degrader molecule.

Solid-Phase or Automated Synthesis Workflows

Choose benzyl cyanoacetate for applications where a low-melting solid (mp 29-31°C) is preferred over a liquid reagent . Its solid state facilitates accurate weighing, automated dispensing, and storage without the volatility issues associated with lower molecular weight liquid cyanoacetates like methyl or ethyl esters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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